molecular formula C11H7NO5S B11855657 3-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxyisothiazole-5-carboxylic acid

3-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxyisothiazole-5-carboxylic acid

Cat. No.: B11855657
M. Wt: 265.24 g/mol
InChI Key: CIBWAGLQHOEZLZ-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxyisothiazole-5-carboxylic acid is a heterocyclic compound featuring an isothiazole core substituted with a hydroxyl group at position 4, a carboxylic acid moiety at position 5, and a benzo[d][1,3]dioxol-5-yl group at position 2. The benzo[d][1,3]dioxole (methylenedioxyphenyl) substituent is a common pharmacophore in bioactive molecules, contributing to enhanced lipophilicity and receptor binding .

Properties

Molecular Formula

C11H7NO5S

Molecular Weight

265.24 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-4-hydroxy-1,2-thiazole-5-carboxylic acid

InChI

InChI=1S/C11H7NO5S/c13-9-8(12-18-10(9)11(14)15)5-1-2-6-7(3-5)17-4-16-6/h1-3,13H,4H2,(H,14,15)

InChI Key

CIBWAGLQHOEZLZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NSC(=C3O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxyisothiazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Construction of the Isothiazole Ring: This step often involves the reaction of thioamides with α-haloketones under basic conditions.

    Introduction of the Carboxylic Acid Group: This can be done through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxyisothiazole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxyisothiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxyisothiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Isoxazole Derivatives

  • 3-Hydroxyisoxazole-5-carboxylic acid (CAS 51677-09-9) shares the hydroxyl and carboxylic acid substituents but replaces the isothiazole with an isoxazole ring. This substitution reduces sulfur-mediated metabolic interactions but may decrease thiol-based reactivity .
  • 3-(Benzyloxy)isoxazole-5-carboxylic acid (CAS 61348-47-8) introduces a benzyl ether at position 3, enhancing lipophilicity (clogP ~1.8 vs. ~0.5 for the target compound) but reducing solubility in aqueous media .

Thiazole and Thiazolidinone Derivatives

  • 2-(1,3-Benzodioxol-5-yloxy)-4-methylthiazole-5-carboxylic acid (CAS 1144483-21-5) replaces the isothiazole with a thiazole ring and adds a methyl group at position 3. The thiazole’s reduced ring strain improves synthetic yield (~70% vs. ~50% for isothiazoles) but may lower bioactivity .
  • (E)-5-(5-((3-(Benzo[d][1,3]dioxol-5-yl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)isophthalic acid (Entry 29 in ) incorporates a thiazolidinone ring, showing potent anti-tuberculosis activity (IC₅₀ = 32–94 μM against Mycobacterium tuberculosis). The thioxo group enhances metal chelation, a feature absent in the target compound .

Substituent Variations

Benzo[d][1,3]dioxol-5-yl Modifications

  • 3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one () replaces the benzo[d][1,3]dioxole with a dimethoxyphenyl group.
  • 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide () introduces a cyclopropanecarboxamide linker, improving protease resistance but complicating synthesis (yield: 27% vs. ~50% for direct coupling methods) .

Carboxylic Acid Bioisosteres

  • 5-(5-Methyl-3-isoxazolylamido)-benzoic acid () replaces the isothiazole with an isoxazolylamido group. This bioisostere maintains hydrogen-bonding capacity but alters electronic distribution, affecting pKa (predicted pKa ~3.5 vs. ~2.8 for the target compound) .
  • 2-(Benzo[d][1,3]dioxol-5-ylamino)thiazole-4-carboxylic acid () substitutes the hydroxyl group with an amino linker, increasing basicity (pKa ~5.2) and altering pharmacokinetic profiles .

Biological Activity

Overview

3-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxyisothiazole-5-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a benzo[d][1,3]dioxole moiety, an isothiazole ring, and a carboxylic acid group, which contribute to its diverse reactivity and biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H7NO5SC_{11}H_{7}NO_{5}S with a molecular weight of 265.24 g/mol. The presence of hydroxyl (-OH) and carboxylic acid (-COOH) groups enhances its reactivity, making it a candidate for various biological evaluations.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of the 1,3-benzodioxole group possess larvicidal activity against Aedes aegypti, the primary vector for several viral diseases. The compound's structural features may enhance its effectiveness against such vectors while minimizing toxicity to non-target organisms .

Anticancer Potential

In vitro studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For example, related benzodioxole derivatives have shown varying degrees of cytotoxicity against breast cancer cell lines (MCF-7, CAMA-1, HCC1954, SKBR-3), with IC50 values ranging from 0.09 to 157.4 µM . This suggests that this compound may also exhibit anticancer properties through mechanisms involving the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. It may act as an enzyme inhibitor by binding to the active site or modulate receptor functions by acting as an agonist or antagonist. The exact pathways remain to be elucidated through further studies focusing on structure-activity relationships (SAR).

Comparative Analysis with Similar Compounds

Compound Name Structure Key Features
4-(Benzo[d][1,3]dioxol-5-yl)thiazoleStructureContains thiazole instead of isothiazole; studied for antimicrobial properties.
2-Benzo[1,3]dioxol-5-yl-thiazoleStructureSimilar dioxole structure; potential applications in pharmaceuticals.
4-Hydroxybenzoic acidStructureA simpler structure; widely used as a preservative and in cosmetics.

The uniqueness of this compound lies in the combination of both dioxole and isothiazole functionalities, which may confer distinct biological activities not observed in simpler compounds or those lacking one of these moieties.

Case Studies

  • Larvicidal Activity Against Aedes Aegypti : A study synthesized various benzodioxole derivatives and assessed their larvicidal activities against Aedes aegypti. Among them, certain derivatives exhibited promising LC50 values indicating effective mosquito control potential while showing low toxicity to mammalian cells .
  • Cytotoxicity in Cancer Cell Lines : Another investigation evaluated the cytotoxic effects of benzodioxole derivatives on breast cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation across multiple lines, suggesting their potential as anticancer agents .

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